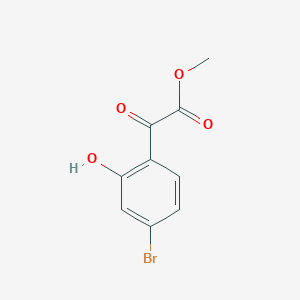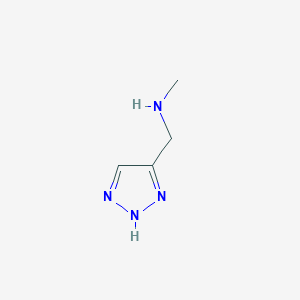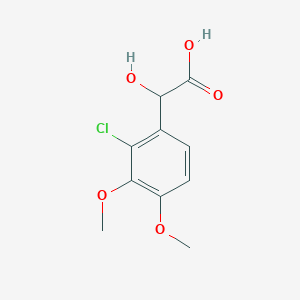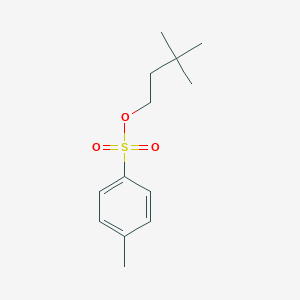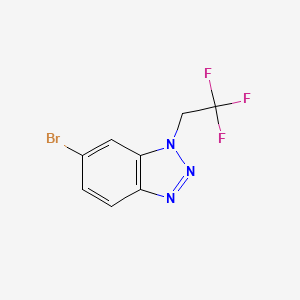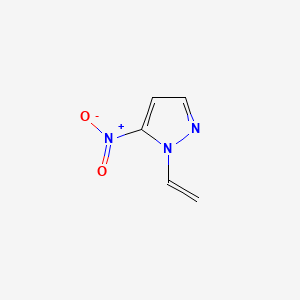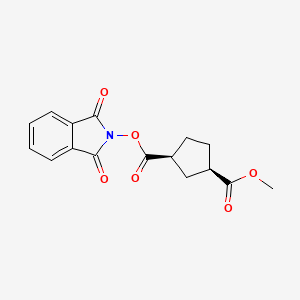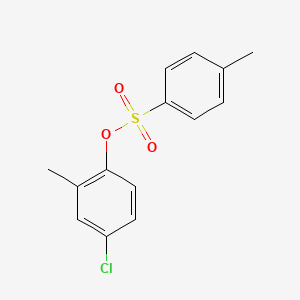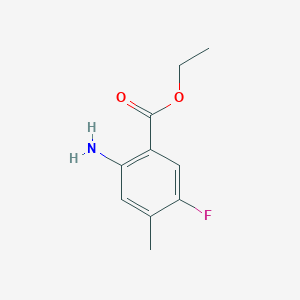
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromocyclopropyl group attached to a chlorobenzene ring
Méthodes De Préparation
The synthesis of Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor in the presence of a catalyst.
Bromination: The cyclopropyl ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Chlorobenzene: The bromocyclopropyl intermediate is then coupled with chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form cyclopropyl derivatives.
Coupling Reactions: The chlorobenzene ring can participate in further coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorobenzene ring can enhance the compound’s binding affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-chlorobenzene can be compared with similar compounds such as:
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-methylbenzene: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Rel-1-((1R,2S)-2-bromocyclopropyl)-3-nitrobenzene: The presence of a nitro group can significantly alter the compound’s chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C9H8BrCl |
|---|---|
Poids moléculaire |
231.51 g/mol |
Nom IUPAC |
1-[(1S,2R)-2-bromocyclopropyl]-3-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Clé InChI |
ILZJZXJSCHIBEI-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1Br)C2=CC(=CC=C2)Cl |
SMILES canonique |
C1C(C1Br)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


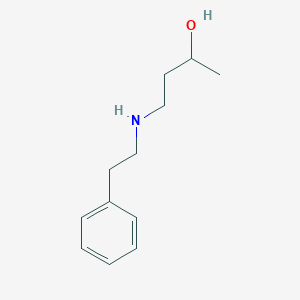
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
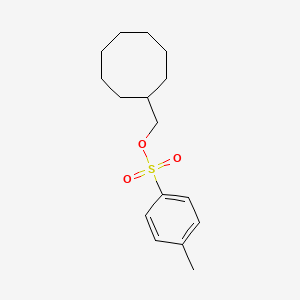
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
